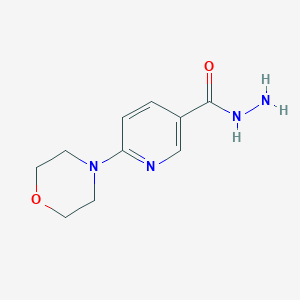

6-Morpholinonicotinohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-morpholin-4-ylpyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c11-13-10(15)8-1-2-9(12-7-8)14-3-5-16-6-4-14/h1-2,7H,3-6,11H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POOWVLHXEUFOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380104 | |

| Record name | 6-morpholinonicotinohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388088-71-9 | |

| Record name | 6-(4-Morpholinyl)-3-pyridinecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=388088-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-morpholinonicotinohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Framework for Elucidating the Mechanism of Action of 6-Morpholinonicotinohydrazide: A Technical Guide for Drug Discovery Professionals

Abstract: 6-Morpholinonicotinohydrazide is a novel chemical entity whose specific biological activities and mechanism of action are not yet characterized in publicly available scientific literature. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate its potential therapeutic effects. By leveraging the known pharmacology of its core scaffolds—the morpholine ring and the nicotinohydrazide moiety—we outline a logical, multi-tiered approach for target identification, validation, and mechanistic study. This document serves as a strategic roadmap, complete with detailed experimental protocols and data interpretation strategies, to guide the exploration of this compound from initial screening to in-depth cellular and biochemical analysis.

Introduction: Deconstructing this compound

The structure of this compound combines two pharmacologically significant motifs: a nicotinohydrazide core and a morpholine ring. An analysis of these components provides a rational basis for hypothesizing its potential biological targets and designing an effective screening strategy.

-

The Nicotinohydrazide Scaffold: This structure is a derivative of nicotinic acid (Vitamin B3). Nicotinohydrazide and its isomers, such as isonicotinohydrazide, are known to possess a wide range of biological activities.[1][2] For instance, isonicotinohydrazide is a cornerstone anti-tuberculosis drug that, upon activation by mycobacterial catalase-peroxidase (KatG), inhibits the synthesis of mycolic acids essential for the bacterial cell wall.[1] Other derivatives have been synthesized and investigated for antifungal, anticancer, and anti-inflammatory properties.[3][4] A recent study on novel nicotinohydrazide derivatives demonstrated potent antifungal activity through the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[3]

-

The Morpholine Ring: Morpholine is widely recognized as a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties, metabolic stability, and ability to engage in crucial molecular interactions with biological targets.[5][6] This heterocycle is a component of numerous approved drugs, including the kinase inhibitor Gefitinib and the antibiotic Linezolid.[5][7] The morpholine moiety can enhance drug potency, improve pharmacokinetic profiles, and interact with a diverse range of targets, from kinases and G-protein coupled receptors to enzymes involved in neurodegenerative diseases.[8][9][10]

Given this background, this compound could plausibly act as an enzyme inhibitor (e.g., targeting kinases, SDH, or CDKs), a receptor modulator, or interfere with pathogen-specific metabolic pathways. A systematic investigation is required to determine its precise mechanism of action.

A Phased Approach to Mechanism of Action (MoA) Elucidation

We propose a three-phase workflow to systematically deconvolve the biological activity of this compound. This process begins with broad phenotypic screening to identify a biological context, followed by target identification to pinpoint molecular partners, and concludes with detailed mechanistic validation.

Caption: Phased workflow for MoA elucidation of a novel compound.

Phase 1: Phenotypic Screening & Activity Profiling

The initial step is to determine if and where this compound exhibits biological activity without a preconceived target bias.

Experimental Protocol: Broad-Spectrum Cell Viability Screen

-

Cell Line Panel Selection: Utilize a diverse panel of human cancer cell lines (e.g., NCI-60 panel), a panel of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus, Rhizoctonia solani), and relevant non-cancerous human cell lines (e.g., BEAS-2B, THLE-2) for counter-screening.[3]

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series ranging from 100 µM to 1 nM.

-

Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat cells with the compound dilution series for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine for cancer cells, Boscalid for fungi).

-

Viability Assay: Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue). Measure fluorescence at 560 nm excitation / 590 nm emission.

-

Data Analysis: Normalize data to the vehicle control. Plot dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each cell line.

| Cell Line/Organism | Cell Type | Predicted Target Class | IC50 (µM) of this compound |

| A549 | Human Lung Carcinoma | Kinase, Polymerase | Experimental Data |

| HCT116 | Human Colon Carcinoma | Kinase, Apoptosis Pathway | Experimental Data |

| U87 MG | Human Glioblastoma | Kinase, Signaling Pathway | Experimental Data |

| Rhizoctonia solani | Plant Pathogenic Fungus | SDH, Metabolic Enzyme | Experimental Data |

| Candida albicans | Human Pathogenic Fungus | SDH, Metabolic Enzyme | Experimental Data |

| BEAS-2B | Normal Human Lung | Counter-Screen | Experimental Data |

| Table 1: Hypothetical data table for initial phenotypic screening results. |

A potent and selective effect in a specific context (e.g., high potency against fungal pathogens with low toxicity to human cells) will guide the subsequent target identification efforts.

Phase 2: Target Identification and Deconvolution

Once a relevant phenotype is confirmed, the next crucial step is to identify the direct molecular target(s) of the compound. A combination of approaches is recommended to increase the confidence of target identification.[11][12]

Affinity-Based Pull-Down Method

This method uses a modified version of the compound to isolate its binding partners from a cell lysate.[11]

-

Probe Synthesis: Synthesize an analogue of this compound with a linker arm and a terminal biotin tag.

-

Lysate Preparation: Prepare a native protein lysate from the most sensitive cell line identified in Phase 1.

-

Incubation & Capture: Incubate the lysate with the biotinylated probe. As a control, pre-incubate a separate lysate sample with an excess of the original, unmodified compound before adding the probe to identify non-specific binders.

-

Affinity Purification: Use streptavidin-coated magnetic beads to capture the probe and its bound proteins.

-

Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

-

Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS to identify the captured proteins.

-

Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the control.

Caption: Workflow for affinity-based target identification.

Label-Free Methods: Drug Affinity Responsive Target Stability (DARTS)

DARTS identifies targets by leveraging the principle that a small molecule binding to a protein can increase its stability and resistance to proteolysis.[11]

-

Lysate Preparation: Prepare several aliquots of native protein lysate.

-

Compound Incubation: Treat aliquots with either DMSO (vehicle) or varying concentrations of this compound.

-

Protease Digestion: Add a protease (e.g., pronase) to each aliquot and incubate for a fixed time.

-

Quenching & SDS-PAGE: Stop the digestion and run the samples on an SDS-PAGE gel.

-

Analysis: Visualize the protein bands. Target proteins will appear as more prominent bands in the compound-treated lanes compared to the vehicle lane because they are protected from digestion. The specific bands can be excised and identified by mass spectrometry.

Phase 3: Mechanistic and Cellular Validation

Identifying a putative target is not sufficient; it must be validated. This phase confirms direct engagement in biochemical and cellular systems and elucidates the downstream consequences of this interaction.

Biochemical Validation: Recombinant Protein Assays

-

Protein Expression: Express and purify the top candidate target protein(s) identified in Phase 2.

-

Binding Affinity: Determine the binding affinity (Kd) of this compound to the recombinant protein using techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).

-

Enzyme Inhibition Assay: If the target is an enzyme, perform a kinetic assay. Measure enzyme activity in the presence of varying concentrations of the compound to determine its IC50 and mode of inhibition (e.g., competitive, non-competitive). For example, if SDH is the putative target, its activity can be measured using a colorimetric assay monitoring the reduction of a substrate.[3]

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA verifies that the compound binds to its target in a live, intact cell environment.

-

Cell Treatment: Treat intact cells with either vehicle or this compound.

-

Heating: Heat aliquots of the treated cells across a temperature gradient (e.g., 40°C to 70°C).

-

Lysis & Analysis: Lyse the cells and separate soluble proteins from aggregated proteins by centrifugation.

-

Detection: Analyze the amount of soluble target protein remaining at each temperature by Western Blot. A drug-bound protein will be stabilized and remain in solution at higher temperatures, resulting in a "thermal shift."

Downstream Pathway Analysis

Once target engagement is confirmed, investigate the functional consequences. For example, if the validated target is a kinase in a cancer cell line:

-

Phospho-Proteomics: Use mass spectrometry to quantify changes in the phosphorylation of downstream substrates of the target kinase after compound treatment.

-

Gene Expression Analysis: Perform RNA-seq to identify transcriptional changes resulting from pathway inhibition.

-

Cell Cycle & Apoptosis Assays: Use flow cytometry to determine if compound treatment leads to cell cycle arrest or induces apoptosis, consistent with the inhibition of a proliferation-related target.[4]

Conclusion and Future Directions

This guide presents a robust, hypothesis-driven framework for elucidating the mechanism of action of this compound. By systematically progressing through phenotypic screening, target deconvolution, and mechanistic validation, researchers can build a comprehensive and well-supported understanding of this novel compound's biological function. The initial structural alerts from its morpholine and nicotinohydrazide components suggest high potential for bioactivity. The successful application of the outlined protocols will not only reveal its specific mechanism but also pave the way for its potential development as a therapeutic agent.

References

- 1. Nicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Morpholinonicotinohydrazide: Discovery, Synthesis, and Potential Applications

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-morpholinonicotinohydrazide, a heterocyclic compound with significant potential in medicinal chemistry. Due to the limited direct public information on this specific hydrazide, this document focuses on its logical precursor, 6-morpholinonicotinaldehyde, detailing its synthesis and historical context. A robust synthetic protocol for the conversion of the aldehyde to the target hydrazide is presented, grounded in established chemical principles. The potential biological activities and mechanisms of action of this compound are explored through a detailed analysis of structurally related compounds, particularly nicotinohydrazide derivatives and other hydrazones. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration and utilization of this novel compound.

Introduction: The Emergence of Morpholine-Containing Nicotinamide Scaffolds

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in medicinal chemistry. The functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its solubility, metabolic stability, and target affinity.

A significant development in the evolution of pyridine-based therapeutics has been the incorporation of the morpholine moiety. The morpholine ring is recognized for its ability to improve aqueous solubility and metabolic stability of drug candidates. This has led to its presence in numerous approved drugs, including the anticancer agent gefitinib. The combination of a nicotinamide framework with a morpholine substituent presents a promising avenue for the discovery of novel therapeutic agents. This guide focuses on this compound, a compound that embodies this promising structural combination.

Historical Context: A Legacy of Pyridine Chemistry

While the specific discovery of this compound is not well-documented in public records, its origins are rooted in the rich history of pyridine chemistry. The foundational methods for synthesizing substituted pyridines, such as the Hantzsch pyridine synthesis developed in 1881, laid the groundwork for the creation of a diverse library of pyridine derivatives.

The introduction of the morpholine group at the 6-position of the pyridine ring is a more recent advancement. This strategic modification has been driven by the desire to enhance the drug-like properties of pyridine-based compounds. The history of this compound is therefore intrinsically linked to the broader pursuit of novel kinase and phosphodiesterase inhibitors, where the morpholine-nicotinamide scaffold has emerged as a valuable pharmacophore.

Synthesis of the Key Precursor: 6-Morpholinonicotinaldehyde

The most logical and well-documented pathway to this compound proceeds through its aldehyde precursor, 6-morpholinonicotinaldehyde. This intermediate is a versatile building block for a range of biologically active molecules. Two primary synthetic routes for this aldehyde have been reported:

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This widely used method involves the reaction of a 6-halonicotinaldehyde with morpholine. The electron-deficient nature of the pyridine ring makes the 6-position susceptible to nucleophilic attack by morpholine, displacing the halide.

Experimental Protocol:

-

To a solution of 6-fluoronicotinaldehyde (1.0 equivalent) in dimethylformamide (DMF), add potassium carbonate (1.5 equivalents) and morpholine (1.2 equivalents) at 0 °C.

-

Heat the reaction mixture to 110 °C and stir for 16 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 6-morpholinonicotinaldehyde.

Table 1: Summary of Reagents for SNAr Synthesis

| Reagent | Role | Equivalents |

| 6-Fluoronicotinaldehyde | Starting Material | 1.0 |

| Morpholine | Nucleophile | 1.2 |

| Potassium Carbonate | Base | 1.5 |

| Dimethylformamide (DMF) | Solvent | - |

Diagram 1: SNAr Synthesis Workflow

An In-Depth Technical Guide on the Biological Activity of 6-Morpholinonicotinohydrazide Derivatives

Foreword: The Convergence of Privileged Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The morpholine ring, a saturated heterocycle, is a ubiquitous feature in numerous approved drugs, prized for its ability to improve pharmacokinetic properties such as solubility and metabolic stability.[1][2] Similarly, the hydrazone linker (-C=N-NH-C=O) offers a versatile scaffold known for its wide array of biological activities, stemming from its ability to form stable complexes with various biomolecules.[3][4] The nicotinic acid backbone, a derivative of vitamin B3, provides a biocompatible and synthetically accessible core. The amalgamation of these three moieties into the 6-morpholinonicotinohydrazide scaffold presents a compelling starting point for the development of novel therapeutic agents with diverse biological potential.

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic underpinnings of this compound derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative small molecule therapeutics. The information presented herein is a synthesis of current scientific literature, offering both foundational knowledge and field-proven insights to guide future research and development in this promising area.

I. Synthetic Strategies: Crafting the this compound Core

The synthesis of this compound derivatives typically commences with the nucleophilic substitution of a halogenated nicotinic acid derivative with morpholine. This is followed by the conversion of the carboxylic acid to a hydrazide, and subsequent condensation with various aldehydes or ketones to generate a library of derivatives.

General Synthetic Workflow

A representative synthetic route begins with 6-chloronicotinic acid, which is reacted with morpholine to yield 6-morpholinonicotinic acid. The carboxylic acid is then esterified, commonly to an ethyl ester, to facilitate the subsequent reaction with hydrazine hydrate, which affords the key intermediate, this compound. This hydrazide is then condensed with a variety of aromatic or heteroaromatic aldehydes or ketones in a suitable solvent, often with a catalytic amount of acid, to produce the final this compound derivatives.[3][5]

Caption: General synthetic scheme for this compound derivatives.

II. Prominent Biological Activities and Underlying Mechanisms

Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities, with the most significant being in the realms of antimicrobial, anticancer, and anti-inflammatory research.

A. Antimicrobial Activity

The hydrazone moiety is a well-documented pharmacophore for antimicrobial agents.[4][6] The incorporation of the morpholine ring can further enhance this activity.

Mechanism of Action: The antimicrobial action of hydrazone derivatives is often attributed to their ability to chelate metal ions essential for microbial growth, interfere with enzymatic activity, or disrupt cell membrane integrity.[6] Some nicotinohydrazide derivatives have been shown to inhibit succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain, leading to the disruption of cellular respiration and energy production in fungi.[5][7]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [8][9]

-

Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Test Compounds: The this compound derivatives are serially diluted in a 96-well microtiter plate using the appropriate broth to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Controls: Positive (broth with inoculum) and negative (broth only) controls are included. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also tested as a reference.

| Derivative | Target Organism | MIC (µg/mL) | Reference |

| 2,6-dichlorobenzylidene-6-phenylnicotinohydrazide | Mycobacterium tuberculosis | 3.90 | [10] |

| Substituted Nicotinohydrazides | Various Bacteria & Fungi | 0.24 - 1.95 | [10] |

B. Anticancer Activity

The modular nature of the this compound scaffold allows for the introduction of various substituents that can interact with key targets in cancer cells.

Mechanism of Action: Several mechanisms have been proposed for the anticancer activity of related hydrazone derivatives. These include the inhibition of crucial signaling pathways involved in cell proliferation, survival, and angiogenesis. Two prominent targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 9 (CDK9).

-

VEGFR-2 Inhibition: VEGFR-2 is a key receptor tyrosine kinase that, upon binding to its ligand VEGF, initiates a signaling cascade promoting angiogenesis, which is essential for tumor growth and metastasis.[11][12][13] Inhibition of VEGFR-2 can block this process.

Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.

-

CDK9 Inhibition: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which regulates the elongation phase of transcription by RNA polymerase II.[14][15][16] In many cancers, there is a reliance on the continuous transcription of anti-apoptotic proteins like Mcl-1. Inhibition of CDK9 can lead to the downregulation of these survival proteins, inducing apoptosis in cancer cells.

Caption: Role of CDK9 in transcriptional regulation and cancer cell survival.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment [1][8][17]

-

Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

| Derivative | Cell Line | IC50 (µM) | Reference |

| Compound 9h (a semicarbazide derivative) | HGC-27 (Gastric Cancer) | 1.40 | [18] |

| Substituted Nicotinic Acid Hydrazones | K562 (Leukemia) | 24.99 - 66.78 | [19] |

| Quinoline Hydrazide 17 | Kelly (Neuroblastoma) | 1.3 | [17] |

C. Anti-inflammatory Activity

The morpholine moiety is present in several anti-inflammatory drugs, and the hydrazone scaffold has also been explored for its anti-inflammatory potential.[20][21][22]

Mechanism of Action: The anti-inflammatory effects of these compounds can be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[23][24] These enzymes are responsible for the production of inflammatory mediators like prostaglandins and nitric oxide (NO).

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages [23]

-

Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

-

Compound and LPS Treatment: The cells are pre-treated with various concentrations of the this compound derivatives for a short period, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

-

Griess Reagent Addition: After a 24-hour incubation, the cell culture supernatant is collected. The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

-

Color Development: In the presence of nitrite (a stable product of NO), the Griess reagent forms a purple azo compound.

-

Absorbance Measurement: The absorbance is measured at approximately 540 nm.

-

Data Analysis: The concentration of nitrite is determined from a standard curve, and the percentage of NO inhibition by the test compounds is calculated relative to the LPS-stimulated control.

| Derivative | Assay | Activity | Reference |

| Morpholinopyrimidine derivatives V4 and V8 | NO Production Inhibition in RAW 264.7 cells | Significant reduction in NO | [23] |

| Morpholine Mannich bases of AMACs | Inhibition of BSA denaturation | IC50 = 25.3 - 80.1 µM | [21] |

III. Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for this compound derivatives is still emerging, preliminary findings from related compound series offer valuable insights. The nature of the substituent on the hydrazone nitrogen is critical for determining the biological activity. Electron-withdrawing or bulky groups on the aromatic ring attached to the hydrazone can significantly influence the potency and selectivity of the compounds.[10] The substitution pattern on the nicotinic acid ring and the specific stereochemistry can also play a crucial role in receptor binding and overall efficacy.

IV. Future Directions and Concluding Remarks

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The convergence of three pharmacologically privileged moieties provides a robust platform for generating diverse chemical libraries with a high potential for biological activity. Future research should focus on:

-

Systematic SAR studies to optimize the potency and selectivity for specific biological targets.

-

In-depth mechanistic studies to elucidate the precise molecular interactions responsible for the observed biological effects.

-

Pharmacokinetic and toxicological profiling of lead compounds to assess their drug-like properties.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 4. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Novel 6-Phenylnicotinohydrazide Derivatives: Design, Synthesis and Biological Evaluation as a Novel Class of Antitubercular and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 13. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 15. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. japsonline.com [japsonline.com]

- 22. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

In Silico Modeling of 6-Morpholinonicotinohydrazide Binding: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive, in-depth walkthrough for the in silico modeling of 6-Morpholinonicotinohydrazide, a novel small molecule, binding to a putative protein target. As direct biological data for this compound is scarce, we leverage chemical similarity to the well-established antitubercular drug isoniazid to postulate the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis as a logical and compelling hypothetical target. This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for investigating uncharacterized small molecules. We move beyond a simple list of instructions, delving into the scientific rationale behind each methodological choice, ensuring a self-validating and reproducible workflow from initial target selection to advanced binding free energy calculations.

Introduction: The Challenge of Novel Ligands

The journey of a drug from concept to clinic is fraught with challenges, beginning with the fundamental question: what is the biological target of a novel compound? this compound, a derivative of nicotinic acid, represents a common scenario in drug discovery where a compound's potential is yet to be unlocked due to an uncharacterized mechanism of action. In silico modeling provides a powerful, resource-efficient avenue to generate testable hypotheses, prioritize experimental work, and gain atomic-level insights into molecular recognition.

This guide will use this compound as a case study to demonstrate a complete computational workflow. By observing its structural similarity to isoniazid (isonicotinic acid hydrazide), a cornerstone of tuberculosis therapy, we can infer a potential mechanism. Isoniazid is a prodrug that, once activated, inhibits InhA, a critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis[1][2][3][4]. This pathway is essential for the integrity of the mycobacterial cell wall[2][3]. Therefore, selecting InhA as our hypothetical target provides a scientifically sound foundation for this technical exploration. We will proceed to model the direct (non-prodrug) binding of our ligand to InhA, a strategy pursued for developing next-generation inhibitors that can circumvent resistance mechanisms associated with isoniazid's activation[5][6][7].

Part 1: Target Selection and Structural Preparation

The success of any modeling study hinges on the quality of the initial structures. This section details the preparation of both the ligand (this compound) and the protein target (InhA).

Ligand Preparation

The first step is to generate a high-quality 3D conformation of this compound. This process ensures that bond lengths, angles, and charges are physically realistic, which is critical for accurate simulation.

Protocol 1: Ligand Structure Generation and Parameterization

-

Obtain 2D Representation: The canonical SMILES string for this compound is C1COCCN1C2=CC=C(C=N2)C(=O)NN. This can be obtained from chemical databases like PubChem or ChemicalBook[8].

-

Generate 3D Coordinates: Use a tool like Open Babel or the builder functionality within molecular modeling suites (e.g., Maestro, Chimera) to convert the 2D SMILES string into a 3D structure.

-

Energy Minimization: Perform an initial energy minimization of the 3D structure using a suitable small molecule force field, such as the General Amber Force Field (GAFF) or Merck Molecular Force Field (MMFF94), to relieve any steric clashes and obtain a low-energy starting conformation.

-

Assign Partial Charges: Accurate partial charges are crucial for electrostatic calculations. It is recommended to use quantum mechanical methods. The AM1-BCC charge model is a widely accepted and rapid method that provides good quality charges compatible with AMBER force fields[9].

-

Generate Force Field Parameters (Topology): For molecular dynamics, a topology file describing all bonded and non-bonded interactions is required. Tools like Antechamber (part of AmberTools) can be used to generate a GAFF topology for the ligand[9]. For compatibility with the CHARMM force field, the CHARMM General Force Field (CGenFF) program is the standard[10].

Protein Target Preparation

We will use a high-resolution crystal structure of InhA from the Protein Data Bank (PDB). Proper preparation involves cleaning the structure and ensuring it is ready for simulation.

Protocol 2: Receptor Structure Preparation

-

Select and Download PDB Structure: A suitable crystal structure of M. tuberculosis InhA in complex with its NADH cofactor and an inhibitor is ideal. For this guide, we select PDB ID: 2NSD , which has a resolution of 1.90 Å and contains a bound inhibitor, providing a well-defined active site[11][12][13].

-

Clean the PDB File: The initial PDB file often contains non-essential molecules.

-

Remove all water molecules. While some water molecules can be critical for binding, for an initial docking study, they are typically removed. Their role can be investigated in more advanced simulations[14][15].

-

Remove the co-crystallized ligand (in this case, N-(4-methylbenzoyl)-4-benzylpiperidine) to create the apo binding site for our docking experiment.

-

Retain the NADH cofactor, as it is essential for the structure and inhibitory mechanism of many InhA inhibitors[5].

-

If the biological unit is a monomer but the PDB file contains a dimer or multimer, retain only a single protein chain (e.g., Chain A)[14].

-

-

Add Hydrogen Atoms: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens using software like UCSF Chimera, Maestro, or AutoDock Tools. It is crucial to correctly determine the protonation states of titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4)[7][16].

-

Assign Atomic Charges: Assign charges to the protein atoms based on a chosen force field (e.g., AMBER ff14SB or CHARMM36m).

-

Energy Minimization: Perform a brief, constrained energy minimization on the prepared protein structure to relax any strain introduced during the preparation steps, particularly around the newly added hydrogen atoms. The heavy atoms of the protein backbone should be restrained to preserve the experimental crystal structure.

Part 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein, forming a stable complex[17]. It is a critical step for generating an initial hypothesis of the binding mode.

Defining the Binding Site

The docking algorithm needs to know where to search for a binding pose. This is defined by a "grid box" or "docking box" that encompasses the active site.

Protocol 3: Docking and Scoring with AutoDock Vina

-

Define the Search Space: The most reliable way to define the binding site is to use the location of the co-crystallized ligand from our chosen PDB structure (2NSD). Center the grid box on the geometric center of the original inhibitor. The size of the box should be large enough to allow for rotational and translational sampling of the ligand (e.g., a 25Å x 25Å x 25Å cube is a common starting point).

-

Prepare Files for Docking: Convert the prepared ligand and protein files into the .pdbqt format required by AutoDock Vina. This format includes partial charges and atom type definitions[4][6].

-

Run Docking Simulation: Execute the docking calculation using AutoDock Vina. The program will sample many different conformations of the ligand within the defined search space and score them using its empirical scoring function. A typical command would be: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --center_x 15.5 --center_y 58.5 --center_z 35.0 --size_x 25 --size_y 25 --size_z 25 --out output.pdbqt --log output.log

-

Analyze Docking Results: AutoDock Vina will output a set of predicted binding poses, ranked by their binding affinity scores (in kcal/mol).

-

Binding Affinity: The more negative the score, the stronger the predicted binding.

-

Pose Selection: The top-scoring pose is often the primary candidate. However, it is crucial to visually inspect the top few poses. A plausible pose should exhibit chemically sensible interactions with the protein, such as hydrogen bonds with key residues (e.g., Tyr158 in InhA) and hydrophobic interactions within the binding pocket[12][18].

-

Table 1: Hypothetical Docking Results for this compound with InhA

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 1 | -8.9 | Tyr158 (H-bond), Phe149 (π-π stacking), Met199 (hydrophobic) |

| 2 | -8.5 | Gly96 (H-bond), Ile215 (hydrophobic), NADH (H-bond) |

| 3 | -8.2 | Tyr158 (H-bond), Pro193 (hydrophobic) |

Part 3: Molecular Dynamics (MD) Simulations

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex, allowing us to assess the stability of the predicted binding pose in a more realistic, solvated environment.

Workflow for MD Simulation with GROMACS

The following protocol outlines a standard workflow using GROMACS, a widely-used MD engine[3][18]. We will use the AMBER ff14SB force field for the protein and the GAFF force field for our ligand, a common and well-validated combination[9][19].

Caption: Workflow for setting up and running a molecular dynamics simulation.

Protocol 4: GROMACS MD Simulation

-

Combine Coordinates: Create a single PDB file containing the coordinates of the protein (with NADH) and the selected docked pose of this compound.

-

Generate Topology: Use the pdb2gmx tool in GROMACS for the protein (selecting the AMBER ff14SB force field). Combine this with the ligand topology generated previously from Antechamber.

-

System Setup:

-

Define a simulation box (e.g., triclinic) and solvate the complex with a water model like TIP3P[20].

-

Add ions (e.g., Na+ and Cl-) to neutralize the system's charge using the genion tool.

-

-

Energy Minimization: Run energy minimization to remove steric clashes before starting the dynamics.

-

Equilibration: Perform two phases of equilibration:

-

NVT (Canonical Ensemble): Equilibrate the temperature of the system to the desired value (e.g., 300 K) while keeping the volume constant. This is typically run for 100-200 ps with position restraints on the protein and ligand heavy atoms.

-

NPT (Isothermal-Isobaric Ensemble): Equilibrate the pressure to 1 bar and density of the system. This is run for 200-500 ps, again with position restraints that can be gradually released.

-

-

Production MD: Run the production simulation for a sufficient length of time (e.g., 100 ns) without any restraints. This trajectory will be used for analysis.

-

Analysis: Analyze the trajectory to assess stability. Key metrics include:

-

Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand from their starting positions. A stable RMSD indicates the complex has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual residues, highlighting flexible regions of the protein.

-

Hydrogen Bond Analysis: Tracks the formation and duration of hydrogen bonds between the ligand and protein over time.

-

Part 4: Binding Free Energy Calculation

To obtain a more quantitative estimate of binding affinity than docking scores, we can use end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[21] These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models.

Caption: Conceptual breakdown of the MM/PBSA binding free energy calculation.

Protocol 5: MM/PBSA Calculation

-

Extract Snapshots: From the stable portion of the production MD trajectory, extract a series of snapshots (e.g., 100-1000 frames).

-

Run MM/PBSA Script: Use a script like gmx_MMPBSA (a popular tool that integrates GROMACS trajectories with the AMBER MM/PBSA calculation engine) to perform the calculations. The script will compute the free energy for the complex, the isolated receptor, and the isolated ligand for each snapshot and then average the results.

-

Decompose Energies: The output provides the total binding free energy (ΔG_bind) and its constituent components (van der Waals, electrostatic, polar solvation, and nonpolar solvation energies). This allows for the identification of the key energetic drivers of binding.

Table 2: Hypothetical MM/PBSA Results for this compound-InhA Complex

| Energy Component | Average Contribution (kJ/mol) | Standard Deviation |

| van der Waals (ΔE_vdw) | -150.5 | 10.2 |

| Electrostatic (ΔE_elec) | -65.8 | 15.5 |

| Polar Solvation (ΔG_polar) | 135.2 | 12.1 |

| Nonpolar Solvation (ΔG_nonpolar) | -15.1 | 1.8 |

| Total Binding Energy (ΔG_bind) | -96.2 | 18.7 |

Note: Entropic contributions (-TΔS) are often computationally expensive and are omitted here for simplicity, but should be considered for more rigorous studies.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow to investigate the binding of a novel compound, this compound, to a hypothetical but scientifically justified target, InhA. We have progressed from initial structure preparation through molecular docking, dynamic simulation, and binding free energy estimation. The hypothetical results suggest that this compound could be a potent inhibitor of InhA, driven primarily by favorable van der Waals and electrostatic interactions.

The models and data generated through this process provide a strong foundation for experimental validation. The next logical steps would be to:

-

Synthesize and purify this compound.

-

Perform in vitro enzyme inhibition assays against recombinant InhA.

-

Conduct whole-cell activity assays against Mycobacterium tuberculosis.

This iterative cycle of computational modeling and experimental validation is the cornerstone of modern, efficient drug discovery.

References

- 1. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]

- 2. Isoniazid - Wikipedia [en.wikipedia.org]

- 3. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 5. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. InhA inhibitors as potential antitubercular agents – Oriental Journal of Chemistry [orientjchem.org]

- 8. 388088-71-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. rcsb.org [rcsb.org]

- 11. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 6-Bromo-7-[4-(4-Chlorobenzyl)piperazin-1-Yl]-2-[4-(Morpholin-4-Ylmethyl)phenyl]-3h-Imidazo[4,5-B]pyridine | C28H30BrClN6O | CID 46224500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Morpholinyl mercaptobenzothiazole | C11H12N2OS2 | CID 19873782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]

An In-Depth Technical Guide to Target Identification Studies of 6-Morpholinonicotinohydrazide

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for identifying the molecular targets of 6-Morpholinonicotinohydrazide. While direct biological targets of this specific molecule are not yet extensively documented, its structure, featuring a pharmacologically significant morpholine ring and a reactive hydrazide group, suggests a high potential for biological activity. Hydrazide derivatives are known to possess a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2] This guide outlines a multi-pronged strategy, combining computational prediction with robust experimental validation, to systematically uncover the mechanism of action of this compound.

Part 1: The Strategic Imperative for Target Identification

Target identification is the foundational step in drug discovery and development.[3][4] Understanding the specific molecular interactions of a compound like this compound is critical for several reasons:

-

Mechanism of Action (MoA): Elucidating the MoA provides a rational basis for its therapeutic effects.

-

Lead Optimization: Knowledge of the target allows for structure-activity relationship (SAR) studies to improve potency and selectivity.

-

Safety and Toxicology: Identifying off-target interactions can predict potential side effects and guide safety assessments.[5]

-

Biomarker Development: Target engagement can be used as a biomarker to monitor drug activity in preclinical and clinical studies.

The dual presence of the morpholine moiety, a common feature in kinase inhibitors, and the hydrazide group, a versatile pharmacophore, suggests that this compound could interact with a range of biological targets.[6][7] Our approach, therefore, begins with a broad, unbiased screening funnel, starting with computational methods to generate hypotheses, followed by rigorous experimental validation to confirm these predictions.

Part 2: Computational Approaches for Target Hypothesis Generation

In silico methods offer a time- and cost-effective strategy to narrow down the vast landscape of potential protein targets.[8][9][10] These approaches leverage existing biological and chemical data to predict interactions based on the structure of this compound.[11][12]

Ligand-Based (Chemical Similarity) Approaches

The fundamental principle of ligand-based methods is that structurally similar molecules often share similar biological targets.[8] This is a powerful first step when the structure of the target is unknown.

Workflow:

-

Database Screening: The 2D and 3D structure of this compound is used to query chemical databases (e.g., ChEMBL, PubChem) to find compounds with high structural similarity.[13]

-

Target Annotation Analysis: The known targets of the identified similar compounds are compiled.

-

Hypothesis Generation: Proteins that are repeatedly identified as targets for multiple structurally similar compounds become high-priority candidates for further investigation.

Structure-Based (Reverse Docking) Approaches

When a large number of protein structures are available, we can "reverse" the typical docking paradigm. Instead of screening many compounds against one target, we screen one compound against many potential targets.[14]

Workflow:

-

Target Database Preparation: A library of 3D protein structures is compiled from sources like the Protein Data Bank (PDB). This library can be curated to include proteins relevant to specific disease areas, such as kinases or enzymes involved in cell death pathways, given the potential anticancer activity of related compounds.[6]

-

Molecular Docking Simulation: this compound is computationally docked into the binding sites of each protein in the library.

-

Scoring and Ranking: The binding affinity and pose of the compound in each protein are calculated and scored. Targets with the most favorable binding scores are prioritized.

Network Pharmacology and Machine Learning

Modern computational approaches can integrate complex biological data to predict targets.[3][15] Network-based analysis can identify key proteins ("nodes") in disease pathways that might be modulated by the compound.[14][15][16] Machine learning models, trained on vast datasets of known drug-target interactions, can also predict novel interactions with high accuracy.[3][11]

The following diagram illustrates the workflow for computational target hypothesis generation.

Caption: Computational workflow for target hypothesis generation.

Part 3: Experimental Target Identification and Validation

While computational methods provide valuable hypotheses, experimental validation is essential to confirm direct physical interactions between this compound and its protein targets within a biological system.[4][17][18] Chemical proteomics is a powerful and unbiased approach for this purpose.[5][19][20][21]

Chemical Proteomics: An Affinity-Based Approach

The core principle of this technique is to use a modified version of the compound of interest as a "bait" to capture its binding partners from a cell lysate.[22][23] The captured proteins are then identified using mass spectrometry.

Protocol Overview: This workflow involves synthesizing a chemical probe, incubating it with a proteome source, enriching the probe-protein complexes, and identifying the bound proteins via mass spectrometry.[19]

Step 1: Synthesis of a Chemical Probe

The hydrazide moiety of this compound is chemically reactive and can be leveraged for probe synthesis. A bifunctional linker containing an affinity tag (e.g., biotin) and a photoreactive group (for covalent cross-linking) can be attached to the molecule. It is crucial to design the linker attachment point to minimize disruption of the compound's native binding interactions.

Step 2: Sample Preparation and Probe Incubation

-

Cell Culture and Lysis: Select a relevant cell line (e.g., a cancer cell line if pursuing an anticancer hypothesis). Culture the cells and prepare a native protein lysate under conditions that preserve protein structure and function.

-

Probe Incubation: The synthesized probe is incubated with the cell lysate. A control incubation with a structurally similar but biologically inactive molecule, or a competition experiment with an excess of the original this compound, should be run in parallel to identify non-specific binders.

Step 3: Covalent Cross-linking and Protein Enrichment

-

UV Irradiation: If a photoreactive group is included in the probe, the lysate-probe mixture is exposed to UV light to covalently link the probe to its binding partners.

-

Affinity Purification: The lysate is then passed over a streptavidin-coated resin (if a biotin tag was used). The biotinylated probe-protein complexes will bind to the resin, while unbound proteins are washed away.[19][22]

Step 4: Mass Spectrometry-Based Protein Identification

-

On-Bead Digestion: The captured proteins are digested into smaller peptides directly on the resin using an enzyme like trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.[19][23]

-

Data Analysis: The fragmentation patterns are used to search protein sequence databases to identify the proteins that were captured by the probe. Proteins that are significantly enriched in the probe sample compared to the control samples are considered high-confidence hits.

The following diagram illustrates the experimental workflow for chemical proteomics-based target identification.

Caption: Chemical proteomics workflow for target identification.

Target Validation: Confirming Biological Relevance

Identifying a binding partner is not sufficient; it must be validated to confirm that its modulation by the compound leads to a therapeutic effect.[17][24][25]

Validation Experiments:

| Validation Method | Description | Rationale |

| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding. Drug binding typically stabilizes the target protein, increasing its melting temperature.[17] | Confirms direct target engagement in a cellular context without needing to modify the compound. |

| Enzymatic/Biochemical Assays | If the identified target is an enzyme, its activity can be measured in the presence and absence of this compound. | Directly demonstrates functional modulation (inhibition or activation) of the target protein. |

| Genetic Approaches (RNAi/CRISPR) | The expression of the candidate target protein is knocked down (using siRNA) or knocked out (using CRISPR). The effect of this compound is then assessed in these modified cells. | If knockdown/knockout of the target phenocopies the effect of the compound, it provides strong evidence that the compound acts through that target.[17][24] |

| In Vivo Models | In animal models of a relevant disease, treatment with this compound should lead to a therapeutic outcome that correlates with target engagement.[18][25] | Demonstrates that the drug-target interaction is relevant in a whole-organism physiological and pathological context. |

Part 4: Conclusion and Future Directions

The journey to identify the target of a novel compound like this compound is a systematic process of hypothesis generation and rigorous experimental testing. By integrating computational predictions with advanced chemical proteomics and robust validation assays, researchers can build a compelling, data-driven case for the compound's mechanism of action. This in-depth understanding is the cornerstone of successful drug development, paving the way for the optimization of this compound into a potential therapeutic agent. The methodologies outlined in this guide provide a clear and actionable roadmap for any research team embarking on this critical phase of drug discovery.

References

- 1. Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery - Amerigo Scientific [amerigoscientific.com]

- 2. mdpi.com [mdpi.com]

- 3. Target Identification: The Cornerstone of Drug Discovery [ardigen.com]

- 4. Drug Target Identification and Validation | MtoZ Biolabs [mtoz-biolabs.com]

- 5. Chemoproteomics - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 10. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 11. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In silico methods for drug-target interaction prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01286D [pubs.rsc.org]

- 14. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. lifesciences.danaher.com [lifesciences.danaher.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Workflow of Chemical Proteomics Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 20. researchgate.net [researchgate.net]

- 21. Automation to Enable High-throughput Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Emerging Affinity-Based Techniques in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Proteomics - Wikipedia [en.wikipedia.org]

- 24. ucl.ac.uk [ucl.ac.uk]

- 25. drugtargetreview.com [drugtargetreview.com]

The In Vivo Odyssey of a Novel Molecule: A Technical Guide to the Pharmacokinetic Characterization of 6-Morpholinonicotinohydrazide

This guide provides a comprehensive framework for the in vivo pharmacokinetic evaluation of the novel chemical entity, 6-Morpholinonicotinohydrazide. As a molecule with limited publicly available data, the following sections are designed to serve as a detailed roadmap for researchers and drug development professionals. We will navigate the essential stages of in vivo analysis, from study design and bioanalytical method development to data interpretation and metabolite profiling. The causality behind each experimental choice is elucidated to ensure a robust and self-validating investigation into the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Part 1: Strategic Design of In Vivo Pharmacokinetic Studies

The foundation of a successful pharmacokinetic study lies in its meticulous design. The choice of animal model, formulation, and sampling schedule are critical determinants of data quality and relevance.

1.1. Animal Model Selection: Justification and Considerations

For initial pharmacokinetic screening of a novel small molecule like this compound, the Sprague-Dawley rat is a frequently utilized model. The rationale for this choice is multifactorial: their well-characterized physiology, manageable size for handling and dosing, and the extensive historical dataset available for comparison. Ethical considerations and institutional guidelines must be strictly adhered to throughout the study.

1.2. Dose Formulation and Administration: Ensuring Accurate Delivery

The formulation of this compound for in vivo administration is a critical step that directly impacts its absorption. A solution or a well-dispersed suspension is typically preferred for initial studies to minimize variability. Common vehicles include saline, polyethylene glycol (PEG), or a combination of solvents, the choice of which should be guided by the compound's solubility and stability.

For a comprehensive pharmacokinetic profile, both intravenous (IV) and oral (PO) administration routes are recommended. The IV route provides a direct measure of systemic clearance and volume of distribution, while the oral route allows for the assessment of oral bioavailability.[1]

1.3. Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical study design for evaluating the pharmacokinetics of this compound in Sprague-Dawley rats.

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.

Materials:

-

This compound

-

Appropriate vehicle for formulation

-

Sprague-Dawley rats (male, 8-10 weeks old)

-

Dosing syringes and gavage needles

-

Blood collection tubes (e.g., with K2EDTA anticoagulant)

-

Centrifuge

-

Freezer (-80°C)

Procedure:

-

Acclimatization: Acclimate animals to the facility for at least 3 days prior to the study.

-

Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

-

Dose Preparation: Prepare the dosing formulations of this compound at the target concentrations.

-

Dosing:

-

Intravenous (IV) Group (n=3-5): Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

-

Oral (PO) Group (n=3-5): Administer a single dose (e.g., 10 mg/kg) via oral gavage.

-

-

Blood Sampling: Collect blood samples (approximately 0.25 mL) at predetermined time points. A typical schedule would be:

-

IV: 0 (predose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.[2]

-

PO: 0 (predose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

-

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Diagram: In Vivo Pharmacokinetic Study Workflow

Caption: Workflow of an in vivo pharmacokinetic study.

Part 2: Bioanalytical Method Development and Validation

The accurate quantification of this compound and its potential metabolites in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[3]

2.1. Sample Preparation: Isolating the Analyte

Biological samples like plasma are complex matrices that require a cleanup step to remove interfering substances. Protein precipitation is a common and straightforward method for initial method development.

Protocol: Plasma Sample Preparation by Protein Precipitation

-

Thaw plasma samples on ice.

-

In a microcentrifuge tube, add 100 µL of plasma.

-

Add 300 µL of cold acetonitrile containing an appropriate internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2.2. LC-MS/MS Analysis: Quantification

An LC-MS/MS method should be developed and validated for its linearity, accuracy, precision, and sensitivity.[4]

Key Parameters for Method Development:

-

Chromatography: A C18 reverse-phase column is a good starting point for small molecules. The mobile phase typically consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometry: The instrument should be operated in multiple reaction monitoring (MRM) mode for optimal selectivity and sensitivity. Precursor and product ion transitions for this compound and its internal standard need to be optimized.

Part 3: Pharmacokinetic Data Analysis and Interpretation

Once the concentration-time data are obtained, key pharmacokinetic parameters can be calculated using non-compartmental analysis.

3.1. Key Pharmacokinetic Parameters

The following parameters provide a comprehensive understanding of the drug's behavior in the body:

| Parameter | Description |

| Cmax | Maximum observed plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the plasma concentration-time curve, representing total drug exposure |

| t1/2 | Elimination half-life |

| CL | Clearance, the volume of plasma cleared of the drug per unit time |

| Vd | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma |

| F% | Oral bioavailability, the fraction of the orally administered dose that reaches systemic circulation |

3.2. Data Presentation: A Hypothetical Example

The following table illustrates how the pharmacokinetic parameters for this compound might be summarized:

| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |

| Cmax (ng/mL) | 500 ± 50 | 800 ± 120 |

| Tmax (h) | 0.08 | 1.0 ± 0.5 |

| AUC (ng*h/mL) | 1200 ± 150 | 4800 ± 600 |

| t1/2 (h) | 2.5 ± 0.3 | 2.8 ± 0.4 |

| CL (L/h/kg) | 0.83 ± 0.1 | - |

| Vd (L/kg) | 3.0 ± 0.4 | - |

| F% | - | 40% |

Part 4: Investigating the Metabolic Fate

Understanding how this compound is metabolized is crucial for predicting its efficacy and potential for drug-drug interactions.

4.1. In Vitro Metabolic Stability Assessment

Incubating the compound with liver microsomes or hepatocytes can provide an initial assessment of its metabolic stability.

Protocol: Metabolic Stability in Liver Microsomes

-

Prepare an incubation mixture containing liver microsomes, NADPH (a cofactor for metabolic enzymes), and buffer.

-

Add this compound to initiate the reaction.

-

Incubate at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile.

-

Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining over time.

Diagram: Hypothetical Metabolic Pathway

References

- 1. In Vitro and In Vivo Pharmacokinetic Characterization of 7-Hydroxymitragynine, an Active Metabolite of Mitragynine, in Sprague-Dawley Rats | springermedicine.com [springermedicine.com]

- 2. Application of Pharmacokinetic-Pharmacodynamic Modeling to Inform Translation of In Vitro NaV1.7 Inhibition to In Vivo Pharmacological Response in Non-human Primate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioanalytical methods | Faculty of Pharmacy - Research Portal [portal.faf.cuni.cz]

- 4. researchgate.net [researchgate.net]

Early-stage research on 6-Morpholinonicotinohydrazide

An In-depth Technical Guide to the Early-Stage Research of 6-Morpholinonicotinohydrazide

Abstract

This compound represents a novel chemical entity with significant, yet unexplored, therapeutic potential. This guide provides a comprehensive framework for initiating and conducting early-stage research on this compound. While direct experimental data on this compound is not extensively available in current literature, its structural motifs—a nicotinic acid core, a morpholine ring, and a hydrazide functional group—are well-established pharmacophores.[1][2][3] This document synthesizes information from related chemical classes to propose a logical, step-by-step pathway for its synthesis, characterization, and preliminary biological evaluation. The protocols and workflows detailed herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust starting point for investigating the potential of this compound in areas such as oncology and inflammatory diseases.

Introduction: Rationale for Investigation

The pursuit of novel chemical matter is a cornerstone of modern drug discovery. This compound stands as an intriguing candidate for investigation due to the convergence of three key structural features:

-

Nicotinic Acid Scaffold : A derivative of niacin (Vitamin B3), this core is present in numerous therapeutic agents, known to influence lipid metabolism and play a role in cardiovascular health.[4][5] Derivatives of nicotinic acid have been extensively explored for a range of pharmacological activities, including anti-inflammatory effects.[3][6]

-

Morpholine Moiety : This versatile heterocycle is a privileged structure in medicinal chemistry, found in a multitude of approved drugs.[1] Its presence can improve pharmacokinetic properties and it is known to interact with various biological targets, including kinases, which are crucial in cancer signaling.[1][7]

-

Hydrazide and Hydrazone Functionality : The hydrazide group serves as a valuable synthetic handle for creating diverse libraries of compounds, such as hydrazones.[8][9][10] These derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[8]

The combination of these three components in a single molecule suggests a high probability of discovering novel biological activity. This guide will lay the groundwork for such a discovery process.

Proposed Synthesis and Characterization

A plausible and efficient synthesis of this compound (Target Compound 3) can be envisioned starting from commercially available 6-chloronicotinic acid.

Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 6-morpholinonicotinate (2)

-

To a solution of methyl 6-chloronicotinate (1) (1.0 eq) in dimethylformamide (DMF, 10 mL/g of 1), add morpholine (1.2 eq) and potassium carbonate (K₂CO₃, 2.5 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield methyl 6-morpholinonicotinate (2).

Step 2: Synthesis of this compound (3)

-

Dissolve methyl 6-morpholinonicotinate (2) (1.0 eq) in ethanol (EtOH, 20 mL/g of 2).

-

Add hydrazine hydrate (N₂H₄·H₂O, 5.0 eq) to the solution.

-

Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

-

After completion, cool the mixture and concentrate under reduced pressure to remove the solvent.

-

Triturate the resulting solid with diethyl ether or hexane to precipitate the product.

-

Filter the solid, wash with cold ether, and dry under vacuum to obtain this compound (3).

Physicochemical Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of standard analytical techniques.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation | Signals corresponding to the pyridine ring protons, morpholine protons, and the hydrazide NH/NH₂ protons. |

| ¹³C NMR | Structural confirmation | Resonances for all unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the calculated mass of C₁₀H₁₄N₄O₂. |

| HPLC | Purity assessment | A single major peak indicating >95% purity. |

| Melting Point | Physical property | A sharp, defined melting range. |

Hypothesized Biological Activity and Mechanistic Pathways

Based on the activities of related compounds, the primary areas for investigation for this compound are oncology and inflammation.

Potential Anti-Cancer Activity

The presence of the morpholine ring is a key feature in many kinase inhibitors.[1] Furthermore, the precursor, 6-Morpholinonicotinaldehyde, has been implicated as a building block for compounds that induce ferroptosis, a form of programmed cell death that is a promising anti-cancer strategy.[1]

Caption: Potential anti-cancer mechanisms of this compound.

Potential Anti-Inflammatory Activity

Nicotinic acid and its derivatives have well-documented anti-inflammatory properties.[6] They can modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes or by affecting the production of inflammatory cytokines.[2][3]

Caption: Potential anti-inflammatory mechanisms of this compound.

Proposed Early-Stage Experimental Workflows

A tiered screening approach is recommended to efficiently evaluate the biological potential of this compound.

In Vitro Cytotoxicity Screening

Objective: To determine the compound's effect on cancer cell viability.

Protocol: MTT Assay

-

Cell Culture: Plate cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium. Add the compound solutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Anti-Inflammatory Screening